molecular formula C10H12 B127681 (E)-1-Phenyl-1-butene CAS No. 1005-64-7

(E)-1-Phenyl-1-butene

Cat. No.: B127681
CAS No.: 1005-64-7
M. Wt: 132.2 g/mol
InChI Key: MPMBRWOOISTHJV-XVNBXDOJSA-N
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Description

(E)-1-Phenyl-1-butene is an organic compound belonging to the class of alkenes It is characterized by the presence of a phenyl group attached to the first carbon of a butene chain, with the double bond in the trans (E) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-Phenyl-1-butene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired alkene. The reaction typically requires a strong base such as sodium hydride and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of phenylacetylene. This process uses a palladium catalyst under controlled temperature and pressure conditions to ensure the selective formation of the trans isomer.

Chemical Reactions Analysis

Types of Reactions: (E)-1-Phenyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form phenylbutanone.

    Reduction: Hydrogenation of this compound using a palladium catalyst can yield phenylbutane.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation with bromine to form dibromo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon catalyst under hydrogen gas.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Phenylbutanone.

    Reduction: Phenylbutane.

    Substitution: 1,2-Dibromo-1-phenylbutane.

Scientific Research Applications

(E)-1-Phenyl-1-butene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound serves as a model substrate in studies of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-1-Phenyl-1-butene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species to form addition products. The phenyl group can stabilize intermediates through resonance, influencing the reaction pathway and product distribution.

Comparison with Similar Compounds

    (Z)-1-Phenyl-1-butene: The cis isomer of (E)-1-Phenyl-1-butene, differing in the spatial arrangement of substituents around the double bond.

    1-Phenyl-2-butene: An isomer with the double bond located between the second and third carbons.

    Styrene: A simpler alkene with a phenyl group attached directly to the double bond.

Uniqueness: this compound is unique due to its trans configuration, which imparts distinct physical and chemical properties compared to its cis isomer. This configuration can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

[(E)-but-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMBRWOOISTHJV-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026549
Record name (1E)-1-Buten-1-ylbenzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1005-64-7, 824-90-8, 56264-98-3
Record name (E)-1-Phenyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-64-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1-butene
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Record name (E)-1-Phenyl-1-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenylbenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-Buten-1-ylbenzene
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Record name Butenylbenzene
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Synthesis routes and methods

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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